molecular formula C7H8FNO2S B2492348 (4-Fluorophenyl)methanesulfonamide CAS No. 500108-01-0

(4-Fluorophenyl)methanesulfonamide

Cat. No.: B2492348
CAS No.: 500108-01-0
M. Wt: 189.2
InChI Key: LDFNZIDBHPXLBO-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of methanesulfonamide, where a fluorophenyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)methanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Various substituted phenylmethanesulfonamides.

    Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

(4-Fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Chlorophenyl)methanesulfonamide
  • (4-Bromophenyl)methanesulfonamide
  • (4-Methylphenyl)methanesulfonamide

Comparison:

  • (4-Fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, bromo, and methyl analogs.
  • The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable candidate in drug development.

Properties

IUPAC Name

(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFNZIDBHPXLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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